molecular formula C13H11N3OS B2683663 5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide CAS No. 173442-97-2

5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide

Cat. No.: B2683663
CAS No.: 173442-97-2
M. Wt: 257.31
InChI Key: GYCMLVIJRXMKNW-UHFFFAOYSA-N
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Description

5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. It has a molecular formula of C13H11N3OS and a molecular weight of 257.32 . This compound is primarily used in research settings, particularly in the fields of proteomics and material science .

Chemical Reactions Analysis

5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve halogenation or nitration under specific conditions. The major products formed from these reactions depend on the reagents and conditions used .

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe in proteomics research to study protein interactions and functions Industrially, it is used in the development of organic semiconductors and other advanced materials .

Mechanism of Action

The mechanism of action of 5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide include other thiophene derivatives such as 2-aminothiophene, 3-cyanothiophene, and 4-methylthiophene. These compounds share a similar thiophene ring structure but differ in their substituents, which can significantly impact their chemical properties and applications.

Properties

IUPAC Name

5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-8-10(7-14)12(15)18-11(8)13(17)16-9-5-3-2-4-6-9/h2-6H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCMLVIJRXMKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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